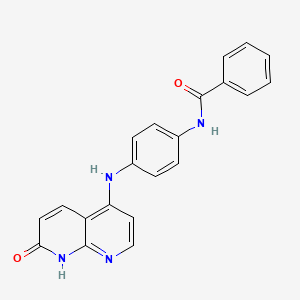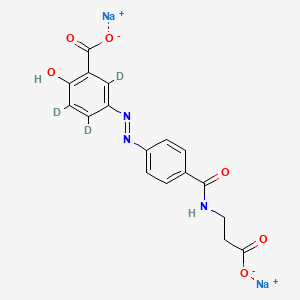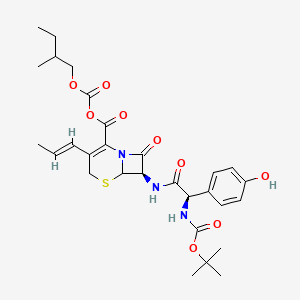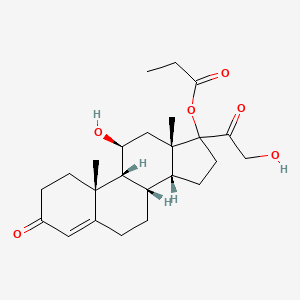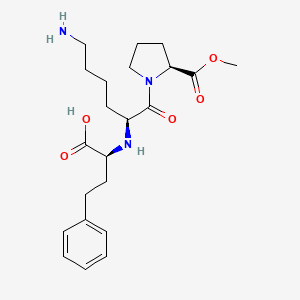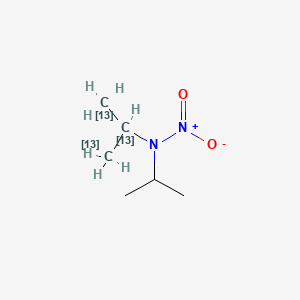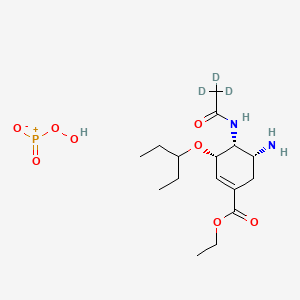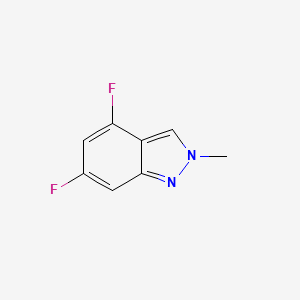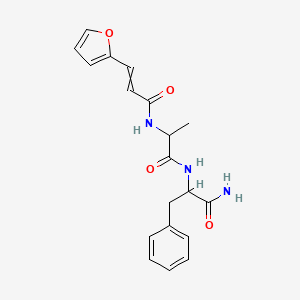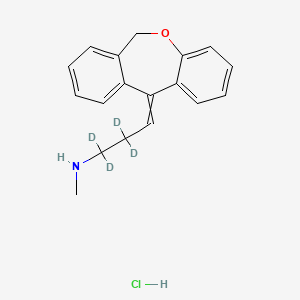
Nordoxepin-d4 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nordoxepin-d4 Hydrochloride, also known as Desmethyldoxepin-d4 Hydrochloride, is a deuterium-labeled analogue of Nordoxepin Hydrochloride. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification of individual atoms in metabolic pathways, making it a valuable tool in various fields of study .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nordoxepin-d4 Hydrochloride involves the deuterium labeling of Nordoxepin. One common method includes the N-[11C]methylation of nordoxepin using [11C]methyl iodide in a solvent like DMF (dimethylformamide), followed by purification through high-performance liquid chromatography (HPLC) and reformulation with solid-phase extraction (SPE) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes deuterium labeling, purification, and quality control to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions
Nordoxepin-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues with altered hydrogen content.
Applications De Recherche Scientifique
Nordoxepin-d4 Hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Nordoxepin-d4 Hydrochloride exerts its effects through its deuterium labeling, which allows for precise tracking and quantification of individual atoms in metabolic pathways. This labeling does not significantly alter the molecular properties but may slightly affect metabolic kinetics. The compound is primarily used to distinguish endogenous and exogenous metabolites, reduce false positives, and aid in the quantification and reconstruction of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nordoxepin Hydrochloride: The non-deuterated analogue of Nordoxepin-d4 Hydrochloride.
Doxepin: A tricyclic antidepressant used to treat major depressive disorder and anxiety.
Desmethyldoxepin: A metabolite of Doxepin, similar to Nordoxepin.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and tracking of metabolic pathways are crucial .
Propriétés
Formule moléculaire |
C18H20ClNO |
|---|---|
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/i6D2,12D2; |
Clé InChI |
GNPPEZGJRSOKRE-GEZYUJOSSA-N |
SMILES isomérique |
[2H]C([2H])(C=C1C2=CC=CC=C2COC3=CC=CC=C31)C([2H])([2H])NC.Cl |
SMILES canonique |
CNCCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
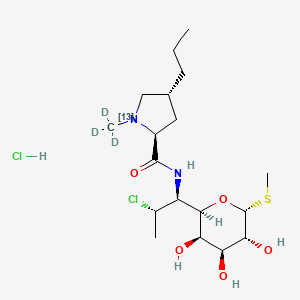
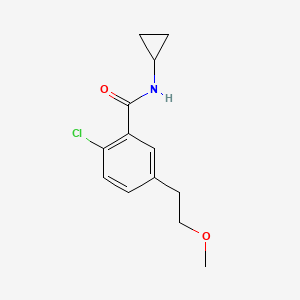
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
